molecular formula C14H24N4O5 B1336402 H-Ala-ala-pro-ala-OH CAS No. 53620-20-5

H-Ala-ala-pro-ala-OH

Cat. No.: B1336402
CAS No.: 53620-20-5
M. Wt: 328.36 g/mol
InChI Key: KHANLXYXMOODOB-XKNYDFJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-ala-pro-ala-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.

    Coupling: The next amino acid, alanine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids, proline and alanine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process and allow for the efficient production of large quantities of the peptide .

Chemical Reactions Analysis

Types of Reactions

H-Ala-ala-pro-ala-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.

    Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) to reduce disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis can be done using sodium hydroxide (NaOH).

    Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) is a common reducing agent used in peptide chemistry.

Major Products Formed

Scientific Research Applications

H-Ala-ala-pro-ala-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-Ala-ala-pro-ala-OH involves its interaction with cellular transporters and enzymes. The peptide can be absorbed by intestinal cells through proton/amino acid symport mechanisms, leading to cytoplasmic acidification. This process is facilitated by the transport of alanine and proline, which are key components of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ala-ala-pro-ala-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of proline in the sequence influences the peptide’s conformation and stability, making it a valuable compound for studying peptide structure and function .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O5/c1-7(15)11(19)16-8(2)13(21)18-6-4-5-10(18)12(20)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,19)(H,17,20)(H,22,23)/t7-,8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHANLXYXMOODOB-XKNYDFJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432904
Record name L-Alanyl-L-alanyl-L-prolyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53620-20-5
Record name L-Alanyl-L-alanyl-L-prolyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ala-ala-pro-ala-OH
Reactant of Route 2
H-Ala-ala-pro-ala-OH
Reactant of Route 3
H-Ala-ala-pro-ala-OH
Reactant of Route 4
H-Ala-ala-pro-ala-OH
Reactant of Route 5
H-Ala-ala-pro-ala-OH
Reactant of Route 6
H-Ala-ala-pro-ala-OH

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